5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole
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Description
5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C15H13ClN2OS and its molecular weight is 304.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Agents
A study by Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from a similar compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. The synthesized compounds displayed moderate antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing antimicrobial agents (Sah et al., 2014).
Antifungal Activity
Łukowska-Chojnacka et al. (2016) synthesized new tetrazole derivatives containing benzothiazole, benzoxazole, or phenylsulfonyl moiety by reacting aryltetrazole with similar compounds. These compounds showed significant antifungal activity against several moulds and yeast, demonstrating their potential as novel antifungal agents (Łukowska-Chojnacka et al., 2016).
Electrochemical Studies
Mandić et al. (2004) conducted electrochemical studies on compounds including 2-hydroxy-5-sulfophenyl-azo-benzoic acids, which have structural similarities to the compound . These studies are essential for understanding the electrochemical behavior of such compounds, which is valuable in various scientific applications (Mandić et al., 2004).
Antibacterial Metabolites
Zhang et al. (2008) isolated new sulfur-containing phenolic compounds from a terrestrial fungus, which showed antibacterial activities. This research highlights the potential of similar sulfur-containing compounds in the development of new antibacterial agents (Zhang et al., 2008).
Anticonvulsant and Anti-inflammatory Activities
Bhat et al. (2016) synthesized a new series of oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety, which have structural similarities to the compound . These compounds exhibited notable anticonvulsant and anti-inflammatory activities, suggesting similar potential applications for 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole (Bhat et al., 2016).
Properties
IUPAC Name |
6-chloro-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKXRKJPWWCRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.